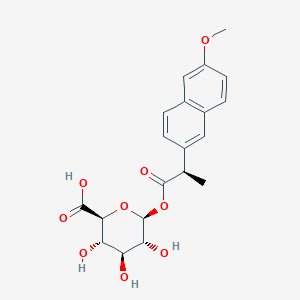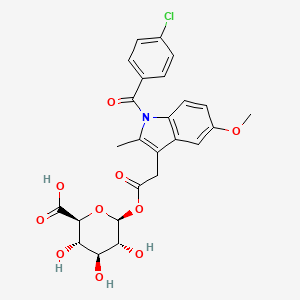
5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol, also known as 5-Phthalazin-1-ylhydrazinylidene-1,2,3,4,6-pentol or 5-PTHP, is an organic compound that is widely used in the fields of organic synthesis and scientific research. It is a colorless solid that has a strong odor and is slightly soluble in water. 5-PTHP is an important building block for the synthesis of various organic compounds and is used in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
Phthalazine derivatives have been synthesized through various chemical reactions, showing significant potential in the development of new pharmacologically active compounds. For example, the regioselective synthesis of 1,2,3-triazole derivatives bearing phthalazine moieties has been explored, highlighting the antimicrobial, antifungal, and antioxidant activities of these compounds (Shyma et al., 2016). This suggests that similar strategies could be employed to synthesize and modify the structure of "5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol" for targeted scientific applications.
Pharmacological Potential
Several studies have investigated the pharmacological properties of phthalazine derivatives. Notably, compounds with a phthalazine base have been evaluated for their selective inhibitory activity on phosphodiesterase (PDE4), showing potential as anti-inflammatory agents (Van der Mey et al., 2002). Although the direct application of "this compound" in pharmacology is not discussed, the structural similarity to these compounds suggests potential in exploring pharmacological activities.
Material Science Applications
In the realm of material science, phthalazinone derivatives have been used to create highly thermostable rigid-rod networks, demonstrating exceptional thermal properties and stability (Yu et al., 2012). This indicates a potential use of "this compound" in developing new materials with enhanced thermal and structural properties.
Antimicrobial and Antioxidant Properties
Compounds derived from phthalazine have been found to exhibit antimicrobial and antioxidant properties. For instance, novel phthalazine derivatives have shown good antimicrobial activity against various bacteria and fungi strains, as well as significant antioxidant potencies (Sangani et al., 2016). This suggests the potential of "this compound" for use in antimicrobial and antioxidant applications.
Mécanisme D'action
Target of Action
Related compounds, such as phthalazinone derivatives, have been reported to display potential anticancer and antifungal properties, suggesting that they may target cancer cells and fungi.
Mode of Action
It is known that phthalazinone derivatives can interact with their targets in a way that inhibits their growth or proliferation . The specific interactions and resulting changes would depend on the nature of the target and the specific functional groups present in the compound.
Biochemical Pathways
Given the potential anticancer and antifungal properties of related compounds , it can be inferred that the compound may interfere with the biochemical pathways essential for the growth and proliferation of cancer cells and fungi.
Result of Action
Based on the reported potential anticancer and antifungal properties of related compounds , it can be inferred that the compound may induce cell death or inhibit the growth and proliferation of cancer cells and fungi.
Analyse Biochimique
Biochemical Properties
5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with hydrazine-based enzymes, forming stable complexes that can inhibit or activate enzymatic activity. For instance, it can bind to the active sites of certain oxidoreductases, altering their catalytic efficiency. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function .
Cellular Effects
The effects of this compound on various cell types are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. Furthermore, this compound can impact gene expression by interacting with transcription factors and influencing their binding to DNA . These interactions result in changes in the expression levels of genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, through hydrazone formation, leading to enzyme inhibition or activation. This compound can also induce conformational changes in proteins, affecting their activity and interactions with other biomolecules. Additionally, this compound can modulate gene expression by binding to regulatory regions of DNA and influencing the recruitment of transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote cell survival. At high doses, it may exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and hydrolases, influencing metabolic flux and metabolite levels. This compound can also affect the activity of coenzymes and cofactors, altering the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. Its localization within these compartments allows it to interact with specific biomolecules and modulate cellular processes .
Propriétés
IUPAC Name |
5-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O5/c19-6-10(12(22)13(23)11(21)7-20)16-18-14-9-4-2-1-3-8(9)5-15-17-14/h1-5,11-13,19-23H,6-7H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXLYEKQSQUJTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NN=C(CO)C(C(C(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
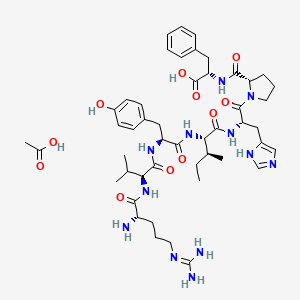
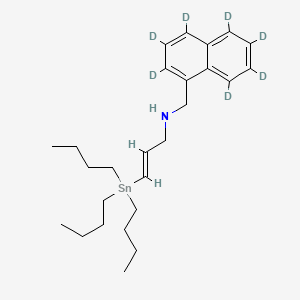
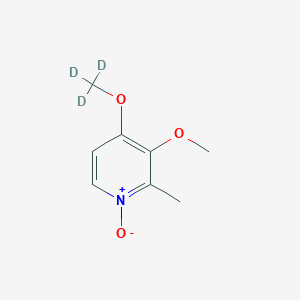
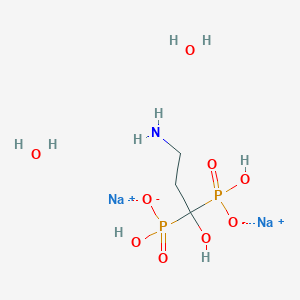
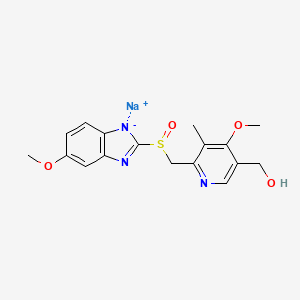

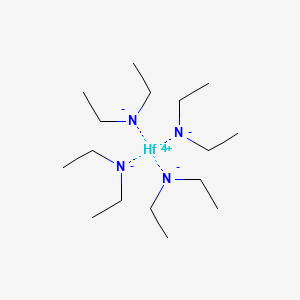
![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)
